Phosphonic acid, 9H-thioxanthen-9-yl-, dimethyl ester
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Overview
Description
Phosphonic acid, 9H-thioxanthen-9-yl-, dimethyl ester is a chemical compound with the molecular formula C15H15O3PS It is a derivative of phosphonic acid and contains a thioxanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, 9H-thioxanthen-9-yl-, dimethyl ester typically involves the esterification of phosphonic acid with 9H-thioxanthen-9-ol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, 9H-thioxanthen-9-yl-, dimethyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert it into lower oxidation state derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acid esters .
Scientific Research Applications
Phosphonic acid, 9H-thioxanthen-9-yl-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of phosphonic acid, 9H-thioxanthen-9-yl-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, P-[3-(3-nitro-9H-carbazol-9-yl)propyl]-, diethyl ester
- Phosphonic acid, P-[2-(9H-carbazol-9-yl)ethyl]-, diethyl ester
Uniqueness
Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
39730-71-7 |
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Molecular Formula |
C15H15O3PS |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
9-dimethoxyphosphoryl-9H-thioxanthene |
InChI |
InChI=1S/C15H15O3PS/c1-17-19(16,18-2)15-11-7-3-5-9-13(11)20-14-10-6-4-8-12(14)15/h3-10,15H,1-2H3 |
InChI Key |
ZBOWABVWHWCKGH-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1C2=CC=CC=C2SC3=CC=CC=C13)OC |
Origin of Product |
United States |
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